molecular formula C8H9N3 B8684378 1-(2-Methylpyrazol-3-yl)cyclopropane-1-carbonitrile

1-(2-Methylpyrazol-3-yl)cyclopropane-1-carbonitrile

Cat. No.: B8684378
M. Wt: 147.18 g/mol
InChI Key: MRTBIXACKKPVFZ-UHFFFAOYSA-N
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Description

1-(2-Methylpyrazol-3-yl)cyclopropane-1-carbonitrile is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C8H9N3/c1-11-7(2-5-10-11)8(6-9)3-4-8/h2,5H,3-4H2,1H3

InChI Key

MRTBIXACKKPVFZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2(CC2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile (65 mg, 0.54 mmol) in N,N-dimethylformamide (3 mL) were added potassium t-butoxide (1M in tetrahydrofuran, 1.2 mL, 1.2 mmol) and 1,2-dibromoethane (130 μL, 1.5 mmol). The reaction mixture was stirred for 16 h at room temperature then at 70° C. for 7 h. The mixture was cooled to room temperature, quenched with water (2 mL) and extracted with diethyl ether (3×10 mL). The combined organic layers were washed with brine (3 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was dried under high vacuum. A solution of the residue and 1,2-dibromoethane (65 μL, 0.75 mmol) in N,N-dimethylformamide (0.5 mL) was added dropwise to a suspension of sodium hydride (washed, 23 mg, 1.0 mmol) in N,N-dimethylformamide (1.0 mL) at room temperature. After 16 h, additional portions of 1,2-dibromoethane (25 μL, 0.29 mmol) and sodium hydride (8 mg, 0.35 mmol) were added to the reaction mixture at room temperature. After 2 h, the mixture was quenched with water (3 mL) and extracted with diethyl ether (2×10 mL). The combined organic layers were washed with brine (3 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was dried under high vacuum to yield the volatile 1-(1-methyl-1H-pyrazol-5-yl)cyclopropanecarbonitrile (20.1 mg, 25%) as a brown oil. 1H NMR (500 MHz, CDCl3) δ 1.34-1.41 (m, 2H), 1.70-1.76 (m, 2H), 4.03 (s, 3H), 6.10 (d, 1H), 7.39 (d, 1H).
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
130 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
65 μL
Type
reactant
Reaction Step Two
Quantity
23 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
25 μL
Type
reactant
Reaction Step Three
Quantity
8 mg
Type
reactant
Reaction Step Three

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